

Q-VD-OPh: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: Qvd-oph

Cat. No.: B10766077

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Introduction

Q-VD-OPh (Quinoline-Valyl-Aspartyl-(2,6-difluorophenoxy)methyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.^{[1][2]} It is widely utilized in apoptosis research to prevent cell death mediated by multiple caspase-dependent pathways.^{[3][4]} This inhibitor demonstrates broad-spectrum activity, targeting a range of caspases including caspase-1, -3, -7, -8, -9, -10, and -12, with IC₅₀ values typically ranging from 25 to 400 nM.^{[1][4]} Due to its high potency, low toxicity, and ability to cross the blood-brain barrier, Q-VD-OPh is a valuable tool for both in vitro and in vivo studies.^{[1][3]}

These application notes provide detailed information on the solubility of Q-VD-OPh in various solvents, protocols for its preparation and use in cell culture, and an overview of its mechanism of action.

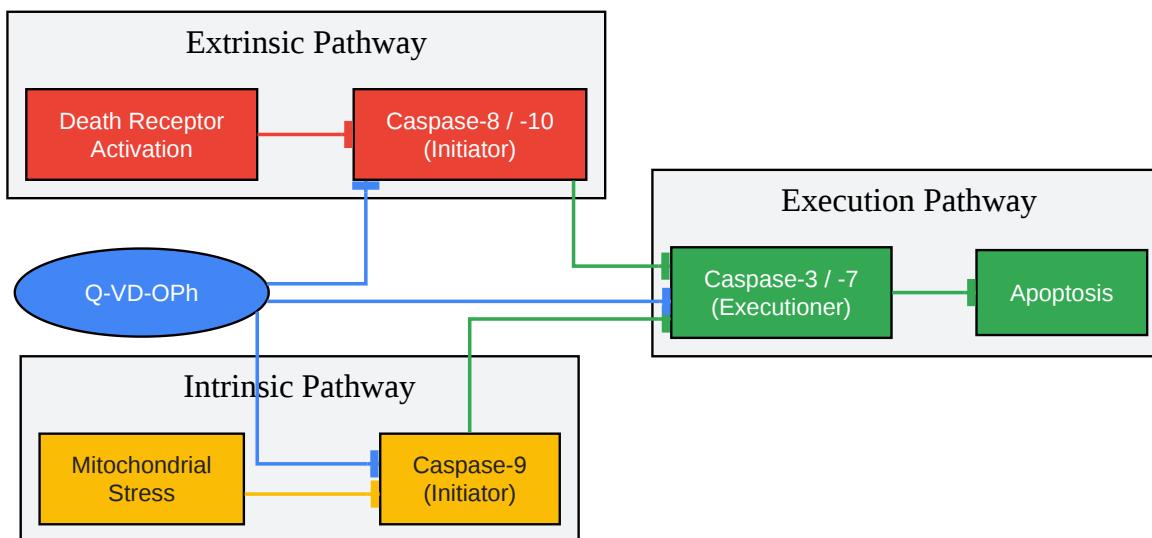
Solubility Data

The solubility of Q-VD-OPh is a critical factor for its effective use in experimental settings. The following table summarizes its solubility in common laboratory solvents. It is highly recommended to use fresh, high-purity (>99.9%) dimethyl sulfoxide (DMSO) for reconstitution, as moisture-absorbing DMSO can reduce solubility.^{[1][5]} For enhanced dissolution, warming the solution to 37°C for 10 minutes or using an ultrasonic bath is suggested.^[4]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	100 mg/mL ^[5]	194.74 mM ^[5]	Use of fresh, high-purity DMSO is crucial as it is hygroscopic. ^[1] ^[5]
Ethanol	100 mg/mL ^[5]	-	
Water	Insoluble ^[5]	-	

Mechanism of Action: Pan-Caspase Inhibition

Q-VD-OPh functions by irreversibly binding to the catalytic site of caspase enzymes, thereby preventing the proteolytic cascade that leads to apoptosis. Caspases are a family of cysteine proteases that play essential roles in the initiation and execution phases of programmed cell death. Q-VD-OPh is effective in blocking apoptosis triggered by the three major pathways: the intrinsic pathway (mediated by caspase-9 and -3), the extrinsic pathway (mediated by caspase-8 and -10), and the endoplasmic reticulum stress pathway (mediated by caspase-12).^{[3][4]}



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Diagram 1: Q-VD-OPh Inhibition of Apoptotic Pathways.

Experimental Protocols

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Q-VD-OPh, a common starting concentration for most in vitro applications.

Materials:

- 1 mg Q-VD-OPh (lyophilized powder)
- High-purity (>99.9%) DMSO
- Sterile microcentrifuge tubes

Procedure:

- Bring the vial of lyophilized Q-VD-OPh to room temperature before opening.
- To prepare a 10 mM stock solution, add 195 μ L of high-purity DMSO to the 1 mg vial of Q-VD-OPh.[\[2\]](#)[\[6\]](#)[\[7\]](#)
- Vortex the solution thoroughly to ensure the compound is completely dissolved. A pellet may not be visible.[\[6\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[\[6\]](#)
- Store the stock solution at -20°C. Under these conditions, the solution is stable for up to 6 months.[\[1\]](#)[\[6\]](#)

In Vitro Caspase Inhibition Assay

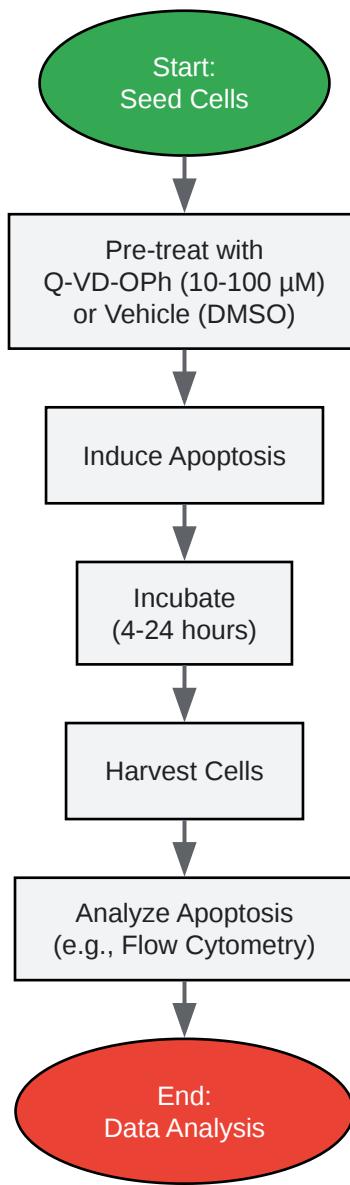
This protocol provides a general workflow for using Q-VD-OPh to inhibit apoptosis in cell culture. The optimal concentration of Q-VD-OPh should be determined empirically for each cell type and experimental condition.

Materials:

- Cells of interest cultured in appropriate medium
- Apoptotic stimulus (e.g., staurosporine, TNF- α)
- 10 mM Q-VD-OPh stock solution
- Phosphate-buffered saline (PBS)
- Apoptosis detection kit (e.g., Annexin V staining kit)

Procedure:

- Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
- Inhibitor Pre-treatment: Prepare working dilutions of Q-VD-OPh by diluting the 10 mM stock solution directly into the culture medium.^[6] A typical final working concentration ranges from 10-100 μ M.^{[2][6]} It is crucial to maintain the final DMSO concentration below 0.2% to avoid solvent-induced toxicity.^[7] Include a vehicle control (DMSO alone) in your experimental design.
- Add the Q-VD-OPh-containing medium to the cells and incubate for a pre-determined time (e.g., 30 minutes to 1 hour) prior to inducing apoptosis.^[5]
- Apoptosis Induction: Add the apoptotic stimulus to the appropriate wells.
- Incubation: Incubate the cells for a period sufficient to induce apoptosis in the positive control group (typically 4-24 hours).
- Apoptosis Assessment: Harvest the cells and assess apoptosis using a method of choice, such as flow cytometry analysis of Annexin V and propidium iodide staining.



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Diagram 2: General Workflow for *In Vitro* Apoptosis Inhibition.

Concluding Remarks

Q-VD-OPh is a highly effective and versatile tool for the study of apoptosis. Its broad-spectrum caspase inhibition and favorable solubility in DMSO make it suitable for a wide range of applications in cell biology and drug development. Adherence to proper storage and handling protocols is essential to ensure its stability and efficacy in experimental systems. Researchers are encouraged to optimize the working concentration for their specific model system to achieve the desired biological effect.

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